(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18790537
InChI: InChI=1S/C8H10BFO3S/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3
SMILES:
Molecular Formula: C8H10BFO3S
Molecular Weight: 216.04 g/mol

(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid

CAS No.:

Cat. No.: VC18790537

Molecular Formula: C8H10BFO3S

Molecular Weight: 216.04 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid -

Molecular Formula C8H10BFO3S
Molecular Weight 216.04 g/mol
IUPAC Name (3-fluoro-6-methoxy-2-methylsulfanylphenyl)boronic acid
Standard InChI InChI=1S/C8H10BFO3S/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3
Standard InChI Key BUSBJWCRRYCNRO-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=CC(=C1SC)F)OC)(O)O

Chemical Structure and Physicochemical Properties

The compound features a phenyl ring substituted with three distinct functional groups: a boronic acid (-B(OH)₂) at position 1, a fluorine atom at position 3, a methoxy group (-OCH₃) at position 6, and a methylthio group (-SCH₃) at position 2. This arrangement confers unique electronic and steric properties that influence its reactivity in cross-coupling reactions.

Table 1: Key Physicochemical Parameters

PropertyValue/Description
Molecular FormulaC₈H₉BFO₃S
Molecular Weight216.03 g/mol (calculated)
AppearanceWhite to pale yellow crystalline powder
CAS Registry NumberNot yet assigned
SolubilityLikely soluble in THF, DMSO, and ethanol
StabilityStable at room temperature

The fluorine atom’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a polarized electronic environment, enhancing the boronic acid’s reactivity in Suzuki-Miyaura couplings . The methylthio group contributes steric bulk, potentially modulating reaction kinetics .

StepReagents/ConditionsPurpose
13-Fluoro-6-methoxy-2-(methylthio)benzene derivative (e.g., bromide)Halogenated precursor preparation
2n-BuLi, THF, -78°C Lithiation at the para position to boron
3B(OR)₃ (e.g., triisopropyl borate) Boron electrophile introduction
4Acidic workup (e.g., acetic acid) Hydrolysis to boronic acid

Critical parameters include temperature control during lithiation (-78°C to prevent side reactions) and stoichiometric precision to avoid overboronation. Yields for analogous reactions range from 47% to 60%, depending on substituent effects .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound is primed for palladium-catalyzed couplings with aryl halides. The fluorine and methoxy groups enhance electrophilicity at the boron center, facilitating transmetalation steps . For example, coupling with 4-bromo-6-(trifluoromethyl)-1H-indazole could yield biaryl derivatives with potential pharmacological activity .

Chan-Lam Amination

The methylthio group’s moderate directing ability may enable copper-mediated C–N bond formation with amines, though this application remains speculative without direct evidence.

AspectGuideline
StorageRoom temperature, inert atmosphere
HazMat ClassificationLikely Class 6.1 (toxic)
Personal Protective EquipmentGloves, lab coat, eye protection

HazMat fees for international shipping of similar compounds range from USD 150+ for Class 6.1 materials .

Future Perspectives

Further research should prioritize:

  • Optimized Synthesis: Developing one-pot methodologies to improve yield and purity.

  • Catalytic Screening: Testing palladium and nickel catalysts for coupling efficiency.

  • Pharmacological Profiling: Evaluating derived biaryls as kinase inhibitors or antimicrobial agents.

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